molecular formula C10H11N B099616 4-Ethynyl-N,N-dimethylaniline CAS No. 17573-94-3

4-Ethynyl-N,N-dimethylaniline

Cat. No. B099616
CAS RN: 17573-94-3
M. Wt: 145.2 g/mol
InChI Key: ZWMAYLMVFSCMMS-UHFFFAOYSA-N
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Description

4-Ethynyl-N,N-dimethylaniline is a chemical compound that is related to aniline derivatives, which are characterized by the presence of an ethynyl group attached to the aromatic ring. While the provided papers do not directly discuss 4-Ethynyl-N,N-dimethylaniline, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and potential applications of 4-Ethynyl-N,N-dimethylaniline.

Synthesis Analysis

The synthesis of related compounds, such as 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, involves specific reagents and conditions that could potentially be adapted for the synthesis of 4-Ethynyl-N,N-dimethylaniline. The method described for synthesizing the azobenzene derivative includes the preparation of thiohydantoins of amino acids, which suggests a multi-step synthetic route that may be applicable to the synthesis of 4-Ethynyl-N,N-dimethylaniline with appropriate modifications .

Molecular Structure Analysis

The molecular structure of 4-Ethynyl-N,N-dimethylaniline would consist of an aromatic ring with an ethynyl group and dimethylamino substituent. The presence of these functional groups would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species. The structure-activity relationship (SAR) discussed in the context of serine protease inhibitors provides insights into how specific structural features can influence the activity of a molecule, which is relevant for understanding the behavior of 4-Ethynyl-N,N-dimethylaniline .

Chemical Reactions Analysis

The chemical reactions of 4-Ethynyl-N,N-dimethylaniline would likely involve the ethynyl group, which is known to participate in various coupling reactions catalyzed by transition metals. The polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines using transition metal catalysts, as described in one of the papers, indicates that the ethynyl group can undergo reactions leading to the formation of polyacetylenes with aromatic Schiff base type pendant groups . This suggests that 4-Ethynyl-N,N-dimethylaniline could also be used as a monomer in polymerization reactions to create novel polymeric materials.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Ethynyl-N,N-dimethylaniline are not directly reported, the properties of similar compounds can provide some insights. For example, the fluorescence exhibited by polymers derived from ethynyl-substituted anilines indicates that 4-Ethynyl-N,N-dimethylaniline may also exhibit fluorescent properties, which could be useful in applications such as sensing or imaging . The stability and reactivity of the compound would be influenced by the substituents on the aromatic ring, as well as the nature of the ethynyl group.

Scientific Research Applications

Crystal Engineering and Molecular Structures

  • Crystal Engineering with Ethynylbenzenes : The molecular structures of 4-ethynyl-N,N-dimethylaniline have been analyzed using X-ray diffraction. This compound shows a phase transition at 122.5 ± 2 K and forms triclinic crystals. The molecules are linked into dodecamers by weak hydrogen bonds involving C–H groups (Batsanov et al., 2006).

Synthesis of Biological Agents

  • Design and Synthesis of Metallophthalocyanine-Gold Nanoparticle Hybrids : The synthesis of 4-2-(4-ethynyl-N,N-dimethylaniline)pthalonitrile and its peripherally tetra-substituted metal phthalocyanines have been conducted, showcasing its potential in the creation of new biological agents (Farajzadeh et al., 2022).

Development of Chromophores

  • Expanding Chemical Space for Push-Pull Chromophores : Non-concerted [2+2] and [4+2] cycloadditions between N,N-dimethylanilino-substituted 1,1,2,4,4-pentacyanobuta-1,3-diene and 4-ethynyl-N,N-dimethylaniline have resulted in the creation of highly functionalized 6,6-dicyanopentafulvene with a significant low-energy charge-transfer band, showing potential in the field of chromophores (Jayamurugan et al., 2011).

Photochemistry Studies

  • Photochemistry of Acetylenic Derivatives of Aromatic Amines : The study of photolysis products of P-ethynyl-N,N-dimethylaniline in carbon tetrachloride reveals insights into reactions at the triple bond and amino group, without affecting the aromatic ring, which is significant in understanding the photochemical behavior of such compounds (Usov et al., 1986).

Safety And Hazards

This compound is classified as a skin irritant and serious eye irritant . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-ethynyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMAYLMVFSCMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308221
Record name 4-Ethynyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-N,N-dimethylaniline

CAS RN

17573-94-3
Record name 4-Ethynyl-N,N-dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17573-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-N,N-dimethylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
432
Citations
S Tekin, B Küçüköz, H Yılmaz, G Sevinç… - … of Photochemistry and …, 2013 - Elsevier
The effects of substitution and charge transfer on linear and nonlinear optical absorption (especially two photon absorption) properties of aza-BODIPY containing triphenylamine, 4-…
Number of citations: 26 www.sciencedirect.com
AS Batsanov, JC Collings, RM Ward, AE Goeta… - …, 2006 - pubs.rsc.org
The crystal and molecular structures of 4-ethynyl-N,N-dimethylaniline (1), and 4-(trimethylsilylethynyl)-N,N-dimethylaniline (2), have been obtained from X-ray diffraction data. Crystals of …
Number of citations: 18 pubs.rsc.org
JK Fang, Y Fang, Y Zhang, T Sun… - Main Group …, 2017 - content.iospress.com
5 regioisomers of N, N-dimethyl (((phenylethynyl) phenyl) ethynyl) aniline (nDPEA) were synthesized by Sonogashira cross-coupling reaction and well characterized. The spectroscopic …
Number of citations: 2 content.iospress.com
YO Lee, T Pradhan, K No, JS Kim - Tetrahedron, 2012 - Elsevier
We have synthesized a series of tetrakis(ethynyl)pyrenes functionalized with N,N-dimethyaniline and 1-(trifluoromethyl)benzene as a peripheral electron-donor and electron-acceptor …
Number of citations: 33 www.sciencedirect.com
I Bylińska, M Wierzbicka, C Czaplewski, W Wiczk - RSC Advances, 2014 - pubs.rsc.org
Pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit were studied using spectroscopic methods and DFT theoretical calculations. …
Number of citations: 18 pubs.rsc.org
H Katsuyama, R Sumita, R Yamakado, S Okada - Dyes and Pigments, 2022 - Elsevier
Electrophilic reactions of a strong acceptor, 3-chloro-1-butyl-4-cyano-5-dicyanomethylene-2-oxo-3-pyrroline, with 4-ethynylaniline derivatives were investigated. The major products …
Number of citations: 3 www.sciencedirect.com
H Umezawa, S Okada, H Oikawa… - Journal of physical …, 2005 - Wiley Online Library
As new ionic organic species for second‐order non‐linear optical (NLO) materials, 4‐{[4‐(dimethylamino)phenyl]ethynyl}phenyltrimethylammonium iodide (1a), 4‐{[4‐(dimethylamino)…
Number of citations: 23 onlinelibrary.wiley.com
G Jayamurugan, O Dumele… - Journal of the …, 2013 - ACS Publications
The reaction of a 3,5-bis(N,N-dimethylanilino)-substituted 2,4,6,6-tetracyanopentafulvene (TCPF) with mono- and bis(N,N-dimethylanilino)acetylene provides facile access to push–pull …
Number of citations: 39 pubs.acs.org
C Schierl, W Alex, LM Mateo, B Ballesteros… - Angewandte …, 2019 - Wiley Online Library
Cyclopenta[hi]aceanthrylenes (CPAs) have been functionalized at two of the peripheral positions with electronically inert trimethylsilylethynyl (1), as well as with electron‐donating 4‐…
Number of citations: 13 onlinelibrary.wiley.com
N Kerisit, AD Finke, N Trapp, YR Leroux, JC Guillemin… - Tetrahedron, 2015 - Elsevier
We report the preparation of a 6,6-bis[(4-N,N-dimethylanilino)ethynyl]pentafulvene from a 6,6-dibromopentafulvene and 4-ethynyl-N,N-dimethylaniline under Sonogashira cross-…
Number of citations: 13 www.sciencedirect.com

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